molecular formula C16H14BrNO7S B4023171 methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No. B4023171
M. Wt: 444.3 g/mol
InChI Key: OAUYZNDXGLJCRS-WUXMJOGZSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidinone acetate derivatives involves cyclocondensation reactions, showcasing the versatility and efficiency of synthesizing iminothiazolidin-4-one derivatives. For example, a series of new iminothiazolidin-4-one acetate derivatives was synthesized and evaluated for their potential as inhibitors, demonstrating the synthetic approach to such compounds (Sher Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. These analyses provide insights into the molecular geometry, confirming the structural integrity and theoretical predictions of these compounds (Sher Ali et al., 2012).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a range of chemical reactions, demonstrating their reactivity and potential as building blocks for more complex molecules. For instance, the addition reaction of o-aminobenzenethiol to thiazolidones has been explored, leading to the formation of adducts and further derivatives with potential fungicidal activity (H. Nagase, 1974).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are often determined through experimental methods and contribute to the understanding of the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the development of therapeutics. Thiazolidinone derivatives have shown a range of activities, such as inhibitory effects on enzymes, which are attributed to their chemical structure and properties (Sher Ali et al., 2012).

properties

IUPAC Name

methyl 2-[(5E)-5-[[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO7S/c1-23-13(19)7-18-15(21)12(26-16(18)22)6-9-5-10(17)3-4-11(9)25-8-14(20)24-2/h3-6H,7-8H2,1-2H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUYZNDXGLJCRS-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {(5E)-5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 2
methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 6
methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

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